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Compound of Interest

Compound Name: z-d-Tyr(tbu)-oh.dcha

Cat. No.: B612845

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-a-Carbobenzyloxy-O-tert-butyl-D-tyrosine dicyclohexylamine salt, or Z-D-Tyr(tBu)-
OH.DCHA, is a protected amino acid derivative with the CAS number 198828-72-7. It serves
as a specialized building block in the chemical synthesis of peptides. The incorporation of a D-
amino acid, such as D-tyrosine, into a peptide sequence is a key strategy for enhancing
proteolytic stability, which can significantly increase the in vivo half-life of peptide-based
therapeutics. The protecting groups—a benzyloxycarbonyl (Z or Cbz) group on the a-amino
terminus and a tert-butyl (tBu) ether on the phenolic side chain—provide an orthogonal
protection scheme valuable in complex synthetic strategies.

This technical guide provides a comprehensive overview of the physicochemical properties,
expected applications, and detailed experimental protocols relevant to the use of Z-D-Tyr(tBu)-
OH.DCHA in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The fundamental properties of Z-D-Tyr(tBu)-OH.DCHA are summarized below. This data is
compiled from various chemical suppliers.[1][2][3] For lot-specific data, users should refer to
the Certificate of Analysis provided by their supplier.[3][4]
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Property Value References

CAS Number 198828-72-7 [L1121[31[4]

Z-D-Tyr(tBu)-OH DCHA, Cbz-
D-Tyr(tBu)-OH DCHA, N-

Synonyms Carbobenzyloxy-O-tert-butyl- [1103114]
D-tyrosine dicyclohexylamine

salt

C21H25NOs - C12H23N (or

Molecular Formula CasHaaN20s) [3114]
Molecular Weight 552.8 g/mol [11[3114]
Appearance White to off-white powder N/A
Purity Typically 297% N/A

Inert atmosphere, room
temperature. Some suppliers
Storage recommend storage at N/A
temperatures not exceeding
5°C.

Role and Strategy in Peptide Synthesis

Z-D-Tyr(tBu)-OH.DCHA is primarily utilized in solid-phase peptide synthesis (SPPS). The
choice of protecting groups dictates its strategic application:

» D-Configuration: The D-enantiomer of tyrosine is incorporated to enhance resistance to
enzymatic degradation by proteases, which are stereospecific for L-amino acids. This can
lead to peptides with longer biological half-lives.

e Z (Cbz) Group (N-a Protection): The carbobenzyloxy group is a well-established amine
protecting group. It is stable to the mildly acidic conditions used for Boc group removal and
the basic conditions for Fmoc group removal, offering orthogonality. The Z-group is typically
removed via hydrogenolysis (catalytic hydrogenation) or strong acidic conditions (e.g., HBr in
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acetic acid), which are distinct from the standard deprotection methods in routine Fmoc- or
Boc-SPPS.

o tBu Group (Side-Chain Protection): The tert-butyl ether protecting the phenolic hydroxyl
group of tyrosine is stable to a wide range of reaction conditions, including catalytic
hydrogenation used for Z-group removal. It requires strong acid, typically trifluoroacetic acid
(TFA), for cleavage, making it compatible with the final cleavage step in a standard Fmoc/tBu
synthesis strategy.

o DCHA Salt: The dicyclohexylamine (DCHA) salt form enhances the crystallinity and handling
stability of the amino acid derivative. It is a common practice for Z-protected amino acids.
The salt must be converted to the free acid form prior to the coupling reaction in SPPS.

Experimental Protocols

While no specific peer-reviewed protocols detailing the use of Z-D-Tyr(tBu)-OH.DCHA were
identified, the following procedures are based on established methodologies for Z-protected
amino acids in solid-phase peptide synthesis.

Conversion of DCHA Salt to Free Acid

Prior to use in SPPS, the DCHA salt must be converted to the free acid.
Materials:

e Z-D-Tyr(tBu)-OH.DCHA

o Ethyl acetate (EtOAC)

e 10% aqueous solution of potassium bisulfate (KHSOa4) or similar weak acid
» Deionized water

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)

 Rotary evaporator

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b612845?utm_src=pdf-body
https://www.benchchem.com/product/b612845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Procedure:
Suspend the Z-D-Tyr(tBu)-OH.DCHA salt in ethyl acetate.
Transfer the suspension to a separatory funnel.

Wash the organic layer with the 10% KHSOa solution three times to remove the
dicyclohexylamine.

Wash the organic layer with deionized water, followed by brine.
Dry the ethyl acetate layer over anhydrous MgSOa.
Filter to remove the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator to yield the free acid,
Z-D-Tyr(tBu)-OH, typically as a foam or oil.

Incorporation into Peptide Sequence via SPPS
(Fmoc/tBu Strategy)

This protocol describes the manual coupling of Z-D-Tyr(tBu)-OH as the final amino acid onto a
peptide-resin.

Materials:
o Peptide-resin with a free N-terminal amine
Z-D-Tyr(tBu)-OH (free acid from protocol 4.1)

Coupling Reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIEA)

Solvent: N,N-Dimethylformamide (DMF)
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Procedure:

Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF in a reaction vessel. Ensure
the previous Fmoc deprotection step is complete, leaving a free amine.

Activation: In a separate vial, dissolve Z-D-Tyr(tBu)-OH (3 equivalents), HBTU (2.9
equivalents), and DIEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5
minutes.

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at
room temperature for 2-4 hours.

Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for the
disappearance of free primary amines. A negative result (yellow beads) indicates a complete
reaction.

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin
thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times) to remove
excess reagents and byproducts.

Z-Group Deprotection (On-Resin)

Selective removal of the N-terminal Z-group can be achieved via catalytic transfer

hydrogenation.

Materials:

Z-peptide-resin
Palladium catalyst (e.g., 10% Pd/C)
Hydrogen donor (e.g., ammonium formate or cyclohexene)

Solvent: DMF or NMP

Procedure:

Swell the Z-peptide-resin in DMF.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Add the palladium catalyst (as a slurry in DMF) and the hydrogen donor.

Agitate the mixture at room temperature. The reaction time can vary from 2 to 24 hours.

Monitor the reaction progress by a suitable method (e.g., HPLC-MS analysis of a small
cleaved sample).

Once complete, filter the resin to remove the catalyst and wash thoroughly with DMF.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the chemical structures and a generalized workflow for the
application of Z-D-Tyr(tBu)-OH.DCHA in peptide synthesis.
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Chemical Structures SPPS Workflow

Z-D-Tyr(tBu)-OH Dicyclohexylamine (DCHA) Z-D-Tyr(tBu)-OH.DCHA Salt

1. Conversion to Free Acid
(e.g., EtOAc / agq. KHSO4)

2. Activation
(e.g., HBTU/DIEA in DMF)

3. Coupling to Peptide-Resin

4. Washing
(DMF, DCM)
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5. N-Terminal Z-Group Deprotection
(e.g., Catalytic Hydrogenation)

6. Final Cleavage & Side-Chain Deprotection
(e.g., TFA Cocktail)

Purified Peptide containing D-Tyr
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Peptide Design Logic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612845?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

